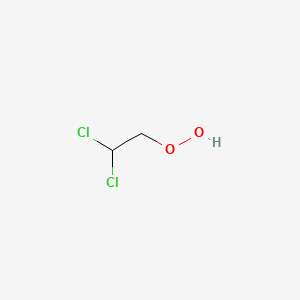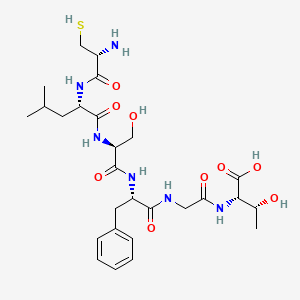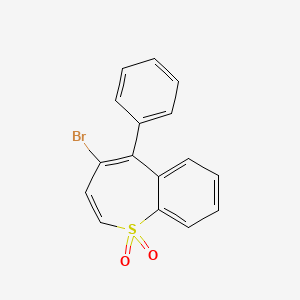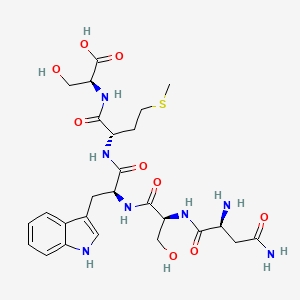![molecular formula C15H14O3 B14228985 4-Hydroxy-5-methoxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde CAS No. 825613-03-4](/img/structure/B14228985.png)
4-Hydroxy-5-methoxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-5-methoxy-4’-methyl[1,1’-biphenyl]-3-carbaldehyde is an organic compound with a complex structure that includes a biphenyl core substituted with hydroxy, methoxy, and methyl groups, as well as an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-methoxy-4’-methyl[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated aromatic compound.
Introduction of Functional Groups: The hydroxy, methoxy, and methyl groups can be introduced through electrophilic aromatic substitution reactions.
Formylation: The aldehyde group can be introduced via a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the reaction of the aromatic compound with a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-5-methoxy-4’-methyl[1,1’-biphenyl]-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as alkoxides or amines
Major Products
Oxidation: 4-Hydroxy-5-methoxy-4’-methyl[1,1’-biphenyl]-3-carboxylic acid
Reduction: 4-Hydroxy-5-methoxy-4’-methyl[1,1’-biphenyl]-3-methanol
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
Applications De Recherche Scientifique
4-Hydroxy-5-methoxy-4’-methyl[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-5-methoxy-4’-methyl[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The hydroxy and methoxy groups may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-5-methoxy-4’-methyl[1,1’-biphenyl]-3-carboxylic acid
- 4-Hydroxy-5-methoxy-4’-methyl[1,1’-biphenyl]-3-methanol
- 4-Hydroxy-5-methoxy-4’-methyl[1,1’-biphenyl]-3-nitrile
Uniqueness
4-Hydroxy-5-methoxy-4’-methyl[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity compared to its analogs with carboxylic acid, alcohol, or nitrile groups. This unique reactivity makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Numéro CAS |
825613-03-4 |
|---|---|
Formule moléculaire |
C15H14O3 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
2-hydroxy-3-methoxy-5-(4-methylphenyl)benzaldehyde |
InChI |
InChI=1S/C15H14O3/c1-10-3-5-11(6-4-10)12-7-13(9-16)15(17)14(8-12)18-2/h3-9,17H,1-2H3 |
Clé InChI |
WHINDHPAHJRWPF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=C(C(=C2)OC)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


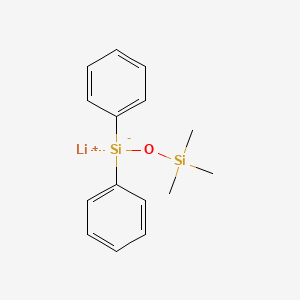
![Benzonitrile, 2-[6-(2,3-dimethylphenyl)-3-hexene-1,5-diynyl]-](/img/structure/B14228916.png)
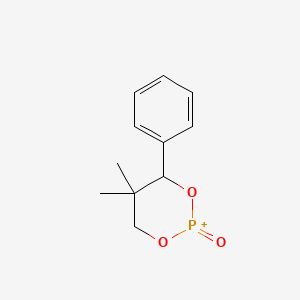
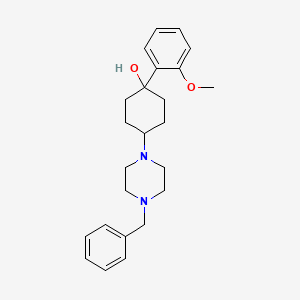
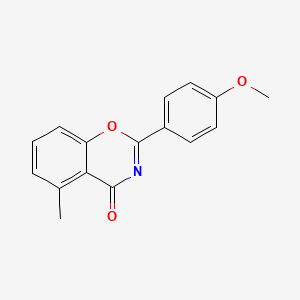
![N-[2-(2-Ethylpiperidin-1-yl)ethyl]-3,7-dimethylocta-2,6-dien-1-amine](/img/structure/B14228925.png)
![1-[4-(But-2-en-1-yl)piperazin-1-yl]-2,2-diphenylethan-1-one](/img/structure/B14228938.png)


